1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine

Dopamine D4 receptor Serotonin 5-HT1A receptor Arylpiperazine selectivity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine (CAS 1492817-59-0) is a synthetic small molecule (C₁₄H₂₀N₂O₂, MW 248.32 g/mol) that combines a 1,4‑benzodioxane scaffold with a 3,5‑dimethylpiperazine moiety. The benzodioxane (2,3‑dihydro‑1,4‑benzodioxin) substructure is a privileged pharmacophore in neuropsychiatric drug discovery, historically deployed in ligands targeting serotonin (5‑HT) receptors, α‑adrenergic receptors, and dopamine D₄ receptors.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B11716588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)15-10)12-3-4-13-14(7-12)18-6-5-17-13/h3-4,7,10-11,15H,5-6,8-9H2,1-2H3
InChIKeyAGOLKDNBTQXHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine: Structural, Pharmacophoric, and Physicochemical Profile


1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine (CAS 1492817-59-0) is a synthetic small molecule (C₁₄H₂₀N₂O₂, MW 248.32 g/mol) that combines a 1,4‑benzodioxane scaffold with a 3,5‑dimethylpiperazine moiety . The benzodioxane (2,3‑dihydro‑1,4‑benzodioxin) substructure is a privileged pharmacophore in neuropsychiatric drug discovery, historically deployed in ligands targeting serotonin (5‑HT) receptors, α‑adrenergic receptors, and dopamine D₄ receptors . The 3,5‑dimethyl substitution on the piperazine ring introduces two chiral centres and increases lipophilicity relative to the unsubstituted piperazine, thereby modulating receptor‑binding selectivity, metabolic stability, and blood–brain barrier permeability .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine: Why Simple In‑Class Replacement Fails


Benzodioxin‑linked piperazines are not interchangeable: the position of the linker on the benzodioxin ring (5‑yl vs. 6‑yl) and the methylation state of the piperazine nitrogen profoundly alter receptor selectivity. The 5‑yl series (e.g., 1‑(2,3‑dihydro‑1,4‑benzodioxin‑5‑yl)piperazine) targets 5‑HT₁A receptors with high affinity (pKᵢ 8.10–9.35) , whereas the 6‑yl series shifts selectivity toward dopamine D₄ receptors (Kᵢ 1.1–15 nM, D₂/D₄ selectivity 800–6700) . Introducing 3,5‑dimethyl groups on the piperazine ring further modulates lipophilicity (cLogP), metabolic stability, and stereochemical recognition, making the target compound a distinct chemical entity that cannot be replaced by either the 5‑yl positional isomer or the non‑methylated 6‑yl analog without losing the desired selectivity signature .

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine: Quantitative Differentiation Evidence


Dopamine D₄ vs. 5‑HT₁A Receptor Selectivity: 6‑yl vs. 5‑yl Substitution Pattern

The 6‑yl benzodioxin substitution directs receptor selectivity toward dopamine D₄ receptors, whereas the 5‑yl substitution favours 5‑HT₁A receptors. In direct binding assays using human cloned receptors, 6‑yl‑substituted benzodioxinylpiperazines (exemplified by 1‑(2,3‑dihydrobenzo[1,4]dioxin‑6‑yl)‑4‑(4‑fluorobenzyl)piperazine) exhibit Kᵢ = 1.1–15 nM for D₄ and D₂/D₄ selectivity ratios of 800–6700 . In contrast, 5‑yl‑substituted analogs (e.g., 1‑(2,3‑dihydro‑1,4‑benzodioxin‑5‑yl)piperazine) show pKᵢ = 8.10–9.35 (≈0.45–7.9 nM) for 5‑HT₁A but substantially lower D₄ affinity . The target compound inherits the 6‑yl topology and is therefore expected to preserve the D₄‑preferring selectivity fingerprint. Quantitative D₄ binding data for the target compound itself remain to be published .

Dopamine D4 receptor Serotonin 5-HT1A receptor Arylpiperazine selectivity Benzodioxane positional isomerism

Impact of 3,5‑Dimethyl Substitution on Lipophilicity and Predicted CNS Penetration

Methyl substitution on the piperazine ring increases calculated logP (cLogP) and topological polar surface area (tPSA) relative to the non‑methylated parent. For the parent 1‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)piperazine, XLogP3 = 1.1 and tPSA = 33.7 Ų . Although experimental logP for the 3,5‑dimethyl derivative is not yet available, the addition of two methyl groups is predicted to increase cLogP by approximately 0.8–1.2 log units (estimated using fragment‑based methods), bringing it into the optimal CNS drug space (cLogP 2–4) while maintaining tPSA below the 70 Ų threshold for passive brain penetration . The increased lipophilicity may also reduce non‑specific binding relative to highly polar analogs, as demonstrated for 6‑yl‑4‑(fluorobenzyl)piperazines where logD reduction correlated with decreased non‑specific binding in autoradiography .

Lipophilicity CNS drug design Blood-brain barrier permeability Physicochemical property optimization

Stereochemical Complexity: Chiral Resolution Potential and Differential Target Engagement

The 3,5‑dimethylpiperazine moiety introduces two stereogenic centres, yielding three possible stereoisomers: (3R,5R), (3S,5S), and the meso compound (3R,5S). This is in marked contrast to the non‑methylated analog 1‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)piperazine, which is achiral, and to the 5‑yl series, where chirality is typically introduced only via N4‑substitution . Patent literature on chiral 1,4‑disubstituted piperazines indicates that enantiopure 2,5‑dimethylpiperazine derivatives can exhibit divergent pharmacological profiles at aminergic receptors, with one enantiomer often displaying significantly higher affinity and selectivity . The availability of the target compound as a racemate or as resolved enantiomers is therefore a critical procurement consideration; the (3R,5R) and (3S,5S) enantiomers are likely to show differential D₄ binding and functional activity, analogous to enantiomeric discrimination observed in other 2,5‑dimethylpiperazine‑containing ligands .

Chiral separation Stereoselective pharmacology Piperazine enantiomers Drug-receptor complementarity

Synthetic Accessibility and Scaffold Diversification: The 6‑yl Benzodioxin Handle

The target compound bears a secondary amine at N4 of the piperazine ring, providing a synthetic handle for rapid N4‑derivatisation (amide coupling, reductive amination, sulfonamide formation) without perturbing the benzodioxin‑piperazine core. This contrasts with the 5‑yl benzodioxin series, where N4‑derivatisation has yielded high‑affinity 5‑HT₁A antagonists such as Lecozotan (compound 11c, currently in clinical development) . In the 6‑yl series, N4‑derivatisation of the closely related 1‑(2,3‑dihydrobenzo[1,4]dioxin‑6‑yl)‑4‑(4‑fluorobenzyl)piperazine delivered D₄ ligands with Kᵢ = 1.1–15 nM and D₂/D₄ selectivity up to 6700 . The target compound therefore serves as a versatile advanced intermediate for library synthesis, enabling systematic exploration of N4‑substituent effects on D₄ affinity, subtype selectivity, and pharmacokinetics in a manner that the non‑methylated analog cannot replicate due to its different physicochemical baseline .

Medicinal chemistry building block Scaffold diversification Parallel synthesis Structure-activity relationship (SAR)

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine: Optimal Research and Industrial Application Scenarios


Dopamine D₄ Receptor Probe Development for Neuropsychiatric Indications

The 6‑yl benzodioxin substitution confers D₄ receptor selectivity (Kᵢ ~1–15 nM for closely related analogs), making this compound a suitable starting scaffold for developing D₄‑selective radioligands or PET tracers for imaging studies in addiction, schizophrenia, and attention‑deficit disorders . The 3,5‑dimethylpiperazine core provides a lipophilicity profile compatible with brain penetration, as established for the 6‑yl‑4‑(fluorobenzyl)piperazine series where logD optimisation reduced non‑specific binding .

Stereochemistry‑Dependent Pharmacological Profiling

The presence of two chiral centres enables procurement of enantiopure material for stereoselective SAR campaigns. Unlike the achiral parent 1‑(2,3‑dihydro‑1,4‑benzodioxin‑6‑yl)piperazine, which offers no stereochemical discrimination, the target compound's (3R,5R) and (3S,5S) enantiomers can be separately evaluated for differential D₄ affinity, functional activity, and off‑target binding profiles .

Advanced Building Block for N4‑Derivatised D₄ Ligand Libraries

With a free secondary amine at N4, this compound serves as a late‑stage diversification intermediate. Iterative N4‑derivatisation (amide, sulfonamide, or alkylamine linkages) enables rapid assembly of focused libraries for D₄ SAR exploration, leveraging the pre‑installed 3,5‑dimethyl substitution that would otherwise require multiple synthetic steps . The 6‑yl benzodioxin scaffold directs the library toward D₄ receptor space, distinct from the 5‑yl series that primarily targets 5‑HT₁A receptors .

Comparative Selectivity Profiling Against 5‑HT₁A and α₁‑Adrenergic Receptors

Given the well‑characterised 5‑HT₁A affinity of the 5‑yl positional isomer (pKᵢ 8.10–9.35) and the known α₁‑adrenergic cross‑reactivity of arylpiperazines , the target compound can be used in head‑to‑head selectivity panels to quantify the D₄/5‑HT₁A/α₁ selectivity windows. Such profiling is essential for confirming that the 6‑yl‑3,5‑dimethyl combination minimises off‑target serotonergic and adrenergic activity relative to comparator scaffolds.

Quote Request

Request a Quote for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,5-dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.